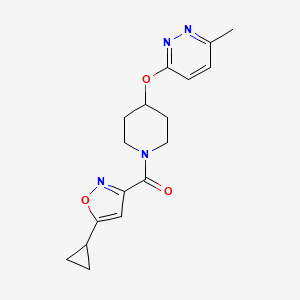![molecular formula C13H6BrCl4NO2 B2775899 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone CAS No. 338394-74-4](/img/structure/B2775899.png)
1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone is a synthetic organic compound characterized by its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone typically involves multiple steps. One common method includes the following steps:
Chlorobenzoylation: The attachment of a 4-chlorobenzoyl group to the pyrrole ring.
Trichloroethanone Formation: The final step involves the formation of the trichloroethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Selection: High-purity starting materials are chosen to minimize impurities.
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Binding: Binding to specific enzymes or receptors, altering their activity.
Pathway Modulation: Modulating biochemical pathways involved in cellular processes.
Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A compound with similar bromine and chlorine substitutions.
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Another compound with bromine and chlorine atoms in its structure.
Uniqueness
1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrCl4NO2/c14-12-8(5-9(19-12)11(21)13(16,17)18)10(20)6-1-3-7(15)4-2-6/h1-5,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCNQIWVUWOWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(NC(=C2)C(=O)C(Cl)(Cl)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrCl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
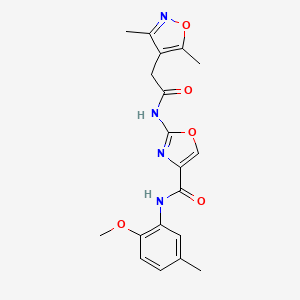



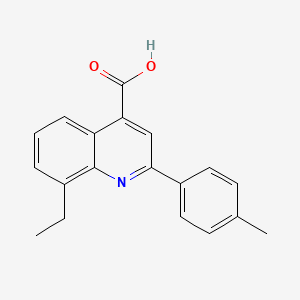
![Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride](/img/structure/B2775824.png)
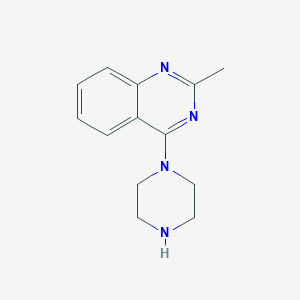
![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B2775826.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)
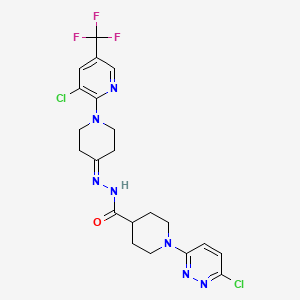
![3-[(2E)-3-(dimethylamino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2775832.png)
![5-Ethyl-2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2775833.png)
![Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2775834.png)
